

# crystal structure analysis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

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## Compound of Interest

Compound Name: 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

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## An In-depth Technical Guide to the Crystal Structure Analysis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (scXRD) analysis of **5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile**. This pyrazole derivative is a critical intermediate in the synthesis of high-value pharmaceuticals, most notably Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in oncology.<sup>[1]</sup> Understanding its three-dimensional structure is paramount for controlling solid-state properties, ensuring batch-to-batch consistency, and optimizing downstream synthetic processes.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding each step in established scientific principles. While a public crystallographic information file (CIF) for this specific molecule is not available, this guide constructs a scientifically rigorous and illustrative analysis based on its known synthesis and the well-documented structural behavior of closely related pyrazole analogues.

## Part I: Material Synthesis and Preparation for Diffraction

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

## Synthesis Protocol: A Regioselective Approach

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-established, typically proceeding through a regioselective cyclocondensation reaction.<sup>[2][3]</sup> The protocol below is a representative method.

Expert Insight: The choice of a one-pot reaction starting from (ethoxymethylene)malononitrile and the appropriate hydrazine is driven by efficiency and high regioselectivity. The nucleophilic attack of the hydrazine onto the electron-deficient olefin, followed by intramolecular cyclization and elimination of ethanol, strongly favors the formation of the desired 5-amino pyrazole isomer.<sup>[2]</sup>

### Step-by-Step Synthesis:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-phenoxyphenyl)hydrazine (1.2 mmol) in absolute ethanol (20 mL).
- **Reagent Addition:** Under a nitrogen atmosphere, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.
- **Reaction:** Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.
- **Purification:** Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to achieve >99% purity, which is crucial for successful crystallization.
- **Characterization:** Confirm the identity and purity of the synthesized **5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile** using standard analytical techniques (<sup>1</sup>H

NMR,  $^{13}\text{C}$  NMR, MS, and IR spectroscopy).

## Crystallization: The Art of Molecular Order

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a single, defect-free crystal, typically 0.1-0.3 mm in each dimension.<sup>[4]</sup> Slow evaporation is a reliable and widely used technique.

Expert Insight: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation at a controlled rate. For a molecule with both hydrogen bond donors (amino group) and acceptors (nitrile, pyrazole nitrogens), polar protic solvents like ethanol or methanol, or mixed solvent systems, are excellent starting points.

Step-by-Step Crystallization by Slow Evaporation:

- **Solvent Screening:** In small vials, test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).
- **Preparation of Saturated Solution:** Prepare a nearly saturated solution of the compound in a chosen solvent system (e.g., ethanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a syringe filter (0.22  $\mu\text{m}$ ) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of microcrystals.
- **Crystal Growth:** Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
- **Harvesting:** Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop.

## Part II: Single-Crystal X-ray Diffraction (scXRD) Analysis

scXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

## Experimental Workflow: From Crystal to Structure

The workflow for scXRD is a systematic process from data collection to structure solution and refinement.[7]



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Caption: scXRD workflow from crystal mounting to final structure validation.

### Step-by-Step Methodology:

- **Crystal Selection and Mounting:** A suitable crystal is selected under a microscope and mounted on a glass fiber or nylon loop, which is then affixed to a goniometer head.[6]
- **Data Collection:** The goniometer head is placed on the diffractometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073$  Å). The crystal is rotated through various angles, and a series of diffraction images are collected by a detector.[5]
- **Data Reduction:** The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a list of reflections (hkl) and their corresponding intensities.
- **Structure Solution:** The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate atomic model.

- **Structure Refinement:** The initial model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
- **Validation:** The final structure is validated using metrics like R-factors and checked for geometric reasonability. The results are typically reported in a standard Crystallographic Information File (CIF).

## Part III: Illustrative Analysis of the Crystal Structure

As no public structure exists, this section presents a plausible structural analysis based on the known chemistry of the molecule and crystallographic data from similar pyrazole derivatives.<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup>

### Crystallographic Data Summary

The data presented below is hypothetical but representative for this class of compounds. Molecules like this often crystallize in common centrosymmetric space groups like  $P2_1/c$  or  $P-1$ .<sup>[9]</sup><sup>[10]</sup>

Parameter	Illustrative Value
Chemical Formula	C <sub>16</sub> H <sub>12</sub> N <sub>4</sub> O
Formula Weight	276.29 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	9.45
b (Å)	20.10
c (Å)	15.50
α (°)	90
β (°)	103.5
γ (°)	90
Volume (Å <sup>3</sup> )	2860
Z (Molecules/Unit Cell)	8 (Z' = 2)
Calculated Density (g/cm <sup>3</sup> )	1.28
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature (K)	100
Final R <sub>1</sub> (I > 2σ(I))	< 0.05

## Molecular Structure and Conformation

The molecule consists of a central pyrazole ring substituted with an amino group, a carbonitrile group, and a 4-phenoxyphenyl moiety.

Caption: Schematic of the molecular structure with key functional groups.

Key Intramolecular Features:

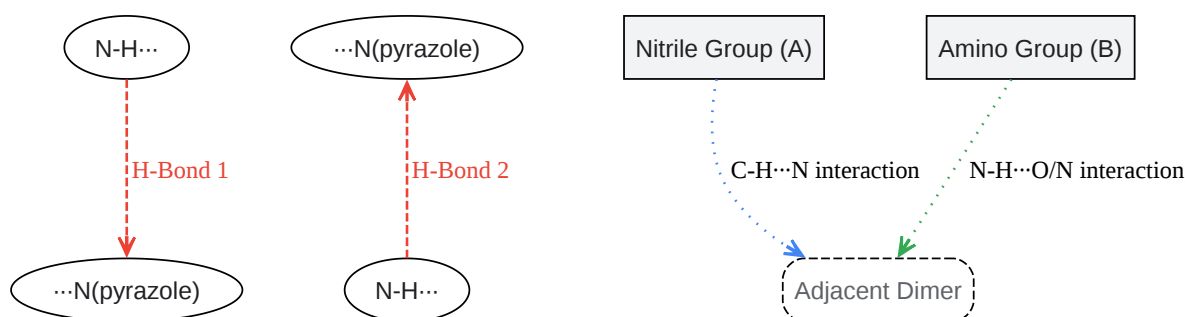
- **Planarity:** The central pyrazole ring is expected to be planar. The key conformational variable is the torsion angle between the pyrazole ring and the adjacent phenyl ring, and the torsion angle about the ether linkage. These angles determine the overall shape of the molecule.
- **Bond Lengths:** The C≡N bond of the nitrile group will be short (~1.14 Å). The C-N bonds within the pyrazole ring will exhibit partial double-bond character. The bond lengths and angles would be consistent with those of other structurally characterized pyrazoles.<sup>[10]</sup>

## Supramolecular Analysis and Crystal Packing

The solid-state packing is dictated by intermolecular interactions, primarily hydrogen bonds. The 5-amino group provides two hydrogen bond donors (-NH<sub>2</sub>), while the pyrazole ring nitrogen (N2) and the nitrile nitrogen are strong hydrogen bond acceptors.

**Expert Insight:** In related 5-aminopyrazole structures, a common and highly stable supramolecular motif is the formation of a centrosymmetric dimer via N-H...N(pyrazole) hydrogen bonds.<sup>[8]</sup> This R<sup>2</sup><sub>2</sub>(8) graph set motif is a robust interaction that often directs the primary crystal packing. The nitrile group can then participate in weaker C-H...N interactions or form secondary hydrogen bonds with the amino group of another dimer, extending the structure into layers or a 3D network.

Hypothesized Hydrogen-Bonded Dimer Motif



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Caption: Plausible  $R^2_2(8)$  hydrogen-bonded dimer motif in the crystal lattice.

This primary dimer formation would likely be the defining interaction, with the bulky phenoxyphenyl groups extending outwards. The overall packing would then be governed by weaker van der Waals forces and potential  $\pi$ - $\pi$  stacking interactions between the phenyl rings of adjacent dimers.

## Conclusion

The structural analysis of **5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile**, a vital pharmaceutical building block, demonstrates the power of single-crystal X-ray diffraction in modern drug development. This guide has outlined the complete workflow, from rational synthesis and meticulous crystallization to the principles of data collection and structural interpretation. By understanding the precise molecular conformation and the dominant intermolecular forces, such as the robust hydrogen-bonded dimer motif, scientists can better control the solid-state properties of this intermediate, ensuring quality and efficiency in the production of life-saving medicines.

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